molecular formula C16H17NO3 B1417419 3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 477859-28-2

3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B1417419
CAS No.: 477859-28-2
M. Wt: 271.31 g/mol
InChI Key: ABQPXLAXPNKRDH-UHFFFAOYSA-N
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Description

3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione, also known as a pyran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The compound exhibits a molecular formula of C16H17NO3C_{16}H_{17}NO_3 and a molecular weight of 271.31 g/mol. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Antimicrobial Properties

Research indicates that derivatives of 2H-pyran compounds, including the one , exhibit significant antimicrobial activity. A study highlighted that compounds with substituents at positions C-2 and C-6 showed notable efficacy against gram-positive bacteria. For instance, derivatives with bulky groups at C-2 demonstrated enhanced antibacterial activity against strains like Staphylococcus aureus and Streptococcus spp. .

Compound NameMinimum Inhibitory Concentration (MIC)Target Bacteria
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one1.56 µg/mLStaphylococcus aureus
2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one0.75 µg/mLStreptococcus spp.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in microbial metabolism, leading to growth suppression.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways by modulating Bcl-2 family proteins and activating caspases .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in bacterial and cancer cells, contributing to its antimicrobial and anticancer effects .

Case Studies

A notable case study involved the synthesis and testing of various pyran derivatives for their biological activities. One derivative demonstrated an MIC value comparable to standard antibiotics against resistant bacterial strains, indicating potential for development as a therapeutic agent.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(4-propan-2-ylphenyl)iminomethyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10(2)12-4-6-13(7-5-12)17-9-14-15(18)8-11(3)20-16(14)19/h4-10,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQPXLAXPNKRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140546
Record name 6-Methyl-3-[[[4-(1-methylethyl)phenyl]amino]methylene]-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477859-28-2
Record name 6-Methyl-3-[[[4-(1-methylethyl)phenyl]amino]methylene]-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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